{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone
Description
{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone is a diarylketone derivative featuring a benzophenone core substituted with a 4-methoxyphenethyloxy group at the para position of one phenyl ring. This compound is synthesized via McMurry coupling reactions between ketones such as (4-methoxyphenyl)(phenyl)methanone and halogenated propanones, followed by nucleophilic substitution with sodium azide under controlled conditions . Its structure is characterized by a flexible ethoxy linker, which modulates electronic and steric properties, making it relevant in medicinal chemistry for targeting estrogen receptors and other biological pathways .
Properties
IUPAC Name |
[4-[2-(4-methoxyphenyl)ethoxy]phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-24-20-11-7-17(8-12-20)15-16-25-21-13-9-19(10-14-21)22(23)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSKPYBUJPFAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50774880 | |
| Record name | {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50774880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185140-78-7 | |
| Record name | {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50774880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone, also known as a derivative of methoxyphenyl compounds, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple phenyl groups and an ether linkage. Its chemical formula is , with a molecular weight of 295.39 g/mol. The structural representation is as follows:
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of methoxyphenyl compounds have shown the ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound enhanced the expression of Oct3/4, a transcription factor crucial for maintaining pluripotency in stem cells, suggesting potential applications in regenerative medicine .
2. Anticoagulant Activity
The compound has also been investigated for its anticoagulant properties. Analogous compounds have shown high potency against factor Xa (fXa), which is critical for blood coagulation. This activity suggests that this compound could be explored as a potential therapeutic agent for thromboembolic disorders.
Research Findings:
A derivative was identified with exceptional fXa binding affinity and improved pharmacokinetic profiles compared to existing anticoagulants like razaxaban .
3. Neuroprotective Effects
Emerging research suggests that methoxyphenyl derivatives may possess neuroprotective effects. Compounds with similar structures have been reported to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including etherification and acylation processes. The general synthetic route can be summarized as follows:
- Preparation of 4-Methoxyphenol : Reacting methanol with phenol under acidic conditions.
- Formation of Ether Linkage : Utilizing alkyl halides to form the ether bond.
- Acylation : Introducing the carbonyl group through Friedel-Crafts acylation.
Data Table: Biological Activity Summary
Scientific Research Applications
Structural Characteristics
The compound contains several functional groups that contribute to its chemical properties:
- Aromatic Rings : The presence of multiple phenyl groups enhances stability and potential interactions in biological systems.
- Ether Functional Group : The ethoxy group may influence solubility and reactivity.
- Methoxy Group : This group can enhance biological activity and modulate pharmacokinetics.
Medicinal Chemistry Applications
Research indicates that {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone may serve as a lead compound for developing new anti-inflammatory or analgesic drugs. Its structural features suggest potential interactions with receptors involved in pain and inflammation pathways, making it a candidate for further investigation.
Potential Mechanisms of Action
- Receptor Interaction : Preliminary studies indicate that this compound may interact with various biological receptors, which could modulate pain perception and inflammatory responses.
- Molecular Docking Studies : Computational methods such as molecular docking can be employed to predict binding affinities and interaction profiles with target proteins.
Case Studies and Experimental Data
Although specific case studies on this compound are scarce, research on similar diaryl ketones provides valuable insights into their applications:
- Anti-inflammatory Activity : Studies have shown that diaryl ketones can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Analgesic Effects : Compounds with similar structures have been investigated for their ability to alleviate pain through central nervous system pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Ethoxy Chain
Table 1: Key Structural Analogs and Their Substituents
Key Observations :
Key Observations :
- The methoxyphenyl ethoxy group in the target compound confers antiestrogenic activity by mimicking endogenous estradiol’s phenolic structure, competing for ER binding .
- Piperidinyl analogs (e.g., Analog C) shift activity toward AhR-mediated pathways, triggering apoptosis in cancer cells .
- AM-630 demonstrates the impact of structural rigidity (indole core) on receptor selectivity, with 100-fold higher affinity for CB2 than CB1 .
Key Observations :
- McMurry coupling () is efficient for diarylketone synthesis but requires strict anhydrous conditions .
- SN2 substitutions () offer high yields for ethoxy-linked compounds but may face steric hindrance with bulky amines.
- Complex analogs like AM-630 require multi-step protocols, reducing overall yield .
Q & A
Q. Basic
Q. Advanced
- Gas Chromatography (GC) : Use a polydimethyl siloxane column (non-polar) with a retention index of 1694 for purity assessment .
- UV/Visible Spectroscopy : Compare λₘₐ₋ values (e.g., 265–270 nm) against NIST reference data to confirm electronic transitions .
How can researchers resolve discrepancies in thermochemical data (e.g., phase change enthalpies) reported for this compound?
Q. Advanced
- Cross-reference NIST thermochemistry data (e.g., enthalpy of vaporization = 72.0 kJ/mol at 465 K) with experimental replicates.
- Calibrate DSC instruments using indium standards.
- Account for polymorphic variations by crystallizing the compound in different solvents (e.g., ethanol vs. acetonitrile) and analyzing via XRD .
What safety protocols are critical when handling this compound?
Q. Basic
- Avoid inhalation/contact: Use nitrile gloves and fume hoods.
- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
- Store in airtight containers at 4°C, away from ignition sources .
How can the crystal structure and conformational stability of this compound be determined?
Q. Advanced
- Perform single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Refine data using SHELXL-97 to resolve torsional angles between the methoxyphenyl and ethoxy groups .
- Compare experimental density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with crystallographic data to assess intramolecular steric effects .
What strategies are recommended for studying potential biological targets or mechanisms of action?
Q. Advanced
- Conduct molecular docking using AutoDock Vina to predict binding affinity for receptors like estrogen-related gamma (ERR-γ), leveraging the compound’s diarylketone scaffold .
- Validate via in vitro assays :
- Use HEK-293 cells transfected with luciferase reporters under ERR-γ promoters.
- Measure IC₅₀ values with dose-response curves (0.1–100 μM) .
How should researchers address conflicting spectroscopic data in published studies?
Q. Advanced
- Replicate experiments under standardized conditions (e.g., deuterated solvents for NMR, KBr pellets for IR).
- Validate using high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 346.1567 for [M+H]⁺) .
- Cross-check with NIST mass spectral databases (e.g., CAS 54696-05-8) for fragmentation patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
